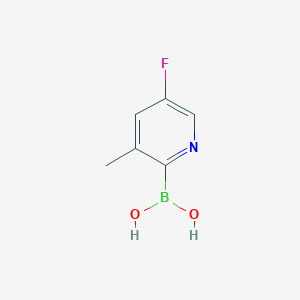

5-Fluoro-3-methylpyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-3-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLFKDWKISWBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Fluoro-3-methylpyridine-2-boronic acid

Topic: 5-Fluoro-3-methylpyridine-2-boronic acid Chemical Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 2377606-62-5) is a high-value heterocyclic building block employed in the synthesis of kinase inhibitors and modulation of CNS-active agents. As a 2-pyridyl boronic acid , it presents a specific set of challenges—namely, rapid protodeboronation and slow transmetallation—that distinguish it from its 3- and 4-pyridyl isomers.

This guide provides a rigorous analysis of its physicochemical behavior, stabilizing strategies, and optimized cross-coupling protocols. It moves beyond standard datasheet parameters to explain the mechanistic implications of the 3-methyl and 5-fluoro substituents on stability and reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Core Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2377606-62-5 |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.93 g/mol |

| Physical State | Off-white to beige solid (often exists as a mixture of acid and anhydride) |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

| Solubility | Soluble in DMSO, MeOH, DMF. Limited stability in wet protic solvents. |

Structural Electronic Analysis

The reactivity of this molecule is defined by the interplay between the pyridine nitrogen and the substituents:

-

The 2-B(OH)₂ Position (The Critical Instability): 2-Pyridyl boronic acids are notoriously unstable due to the proximity of the basic nitrogen to the boron center, facilitating rapid C-B bond cleavage (protodeboronation).

-

3-Methyl Group (Steric Influence): The methyl group at the 3-position provides steric bulk ortho to the boronic acid.

-

Benefit: It twists the boronate group out of planarity with the pyridine ring, potentially retarding the formation of the planar transition states required for some decomposition pathways.

-

Drawback: It hinders the approach of the Palladium catalyst during the transmetallation step of Suzuki couplings.[1]

-

-

5-Fluoro Group (Electronic Influence): A strong electron-withdrawing group (EWG).

-

Effect: It reduces the basicity of the pyridine nitrogen. Since N-basicity drives the "self-catalyzed" decomposition, the 5-F substituent actually imparts greater stability to this molecule compared to the non-fluorinated parent (3-methylpyridine-2-boronic acid).

-

The "2-Pyridyl Paradox": Stability & Handling[6]

The primary technical hurdle with this compound is protodeboronation .[2] Unlike phenylboronic acids, 2-pyridyl derivatives decompose rapidly in aqueous base—conditions typical for Suzuki couplings.

Mechanism of Decomposition

The decomposition proceeds via a specific mechanism where the pyridine nitrogen plays a catalytic role, often involving a zwitterionic intermediate.[3]

Figure 1: The decomposition pathway driven by the basicity of the pyridine nitrogen.[3] The 5-Fluoro substituent mitigates this slightly by lowering N-basicity.

Handling Protocols

-

Avoid Protic Solvents for Storage: Never store in methanol or ethanol. Use anhydrous aprotic solvents (THF, Dioxane) if making stock solutions, and use immediately.

-

MIDA Boronate Alternative: If the free acid proves too unstable for a specific reaction, convert it to the MIDA (N-methyliminodiacetic acid) boronate . The MIDA ester masks the boron, preventing the N-B interaction and stopping protodeboronation until the slow-release conditions are applied.

-

Pinacol Ester Precaution: While pinacol esters are generally more stable, for 2-pyridyl systems, they are still susceptible to hydrolysis and subsequent decomposition. Purify quickly on neutral alumina rather than acidic silica.

Synthetic Accessibility

Synthesis from 2-Bromo-5-fluoro-3-methylpyridine

The most reliable route involves Lithium-Halogen exchange at low temperature.

Reagents:

-

Precursor: 2-Bromo-5-fluoro-3-methylpyridine

-

Lithium Source: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl·LiCl (TurboGrignard)

-

Boron Source: Triisopropyl borate (B(OiPr)₃)

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon. Add 2-Bromo-5-fluoro-3-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Critical: 2-pyridyl lithium species are unstable above -60°C and will undergo dimerization or nucleophilic attack on the THF.

-

Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Stir for 30 minutes at -78°C. The solution typically turns deep red/orange.

-

Boronation: Add B(OiPr)₃ (1.5 equiv) rapidly in one portion.

-

Warm-up: Allow the reaction to warm to -20°C slowly over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Isolation: Adjust pH to ~6-7 with mild acid (1M HCl). Extract with EtOAc.[2] Do not make highly acidic or the pyridine will protonate and trap in the aqueous phase.

Cross-Coupling Methodologies (Suzuki-Miyaura)

Coupling this compound requires "Slow Release" or "High Activity" conditions to outcompete decomposition.

The "Slow Release" Strategy

This method relies on the gradual hydrolysis of the boronic ester (or MIDA boronate) to the active acid, keeping the concentration of the unstable acid low.

-

Catalyst: Pd(OAc)₂ / SPhos or XPhos (Buchwald Ligands).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Dioxane:Water (10:1).

-

Temperature: 100°C.

-

Logic: The bulky phosphine ligands (SPhos) facilitate rapid oxidative addition and transmetallation, crucial for sterically hindered 3-methyl substrates.

Copper-Mediated Co-Catalysis

Copper(I) salts can facilitate the transmetallation of 2-pyridyl boronates, bypassing the slow Pd-transmetallation step.

-

Additives: CuCl (0.5 equiv) or Cu(OAc)₂.

Decision Matrix for Reaction Optimization

Figure 2: Strategic decision tree for optimizing yields based on substrate difficulty and observed side-reactions.

Medicinal Chemistry Applications

Fragment Design Rationale

In drug discovery, this scaffold serves as a bioisostere for ortho-substituted benzenes , offering improved solubility and distinct metabolic profiles.

-

Metabolic Blocking: The 5-Fluoro substituent blocks the metabolically labile para-position (relative to nitrogen), preventing oxidative metabolism by CYP450 enzymes.

-

Conformational Control: The 3-Methyl group induces a twist in the biaryl axis when coupled. This "atropisomer-like" twist can be exploited to fill hydrophobic pockets in kinase active sites (e.g., p38 MAP kinase or EGFR inhibitors) where flat molecules bind poorly.

-

Lipophilicity Modulation: The combination of F and Me adjusts the LogP to an optimal range for CNS penetration while the pyridine nitrogen provides a hydrogen bond acceptor.

References

-

Mechanistic Insight on 2-Pyridyl Stability

-

MIDA Boronate Strategy

-

Knapp, D. M., et al. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2010. Link

-

-

Synthesis of Fluorinated Pyridines

-

Schlosser, M., et al. "Site-Selective Metallation of Fluoropyridines." European Journal of Organic Chemistry, 2003. Link

-

-

Cross-Coupling Optimization

-

Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. Link

-

Sources

Spectroscopic Characterization of Fluorinated Pyridine Boronic Acids: A Technical Guide for Researchers

Introduction: The Role of 5-Fluoro-3-methylpyridine-2-boronic acid in Modern Drug Discovery

This compound and its isomers are heterocyclic organoboron compounds of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in lead optimization. Furthermore, the boronic acid moiety is a versatile functional group, most notably for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

This guide provides an in-depth look at the spectroscopic properties of this class of molecules, offering a practical framework for their characterization. While direct, publicly available, fully assigned spectroscopic data for this compound is limited, we will draw upon a comprehensive analysis of its close structural isomer, 2-Fluoro-3-methylpyridine-5-boronic acid, to provide a robust predictive and comparative framework. The principles and methodologies discussed herein are broadly applicable to the characterization of novel fluorinated pyridine boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the methyl group protons, and the acidic protons of the boronic acid group.

Key Interpretive Insights:

-

Aromatic Protons: The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine atom, and the electron-donating/withdrawing nature of the boronic acid and methyl groups.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, with its chemical shift influenced by its position on the aromatic ring.

-

Boronic Acid Protons: The B(OH)₂ protons typically appear as a broad singlet. Its chemical shift and even its observation can be highly dependent on the solvent, concentration, and the presence of water, due to chemical exchange. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed.

| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyridine H-4 | 7.5 - 8.0 | Doublet of doublets (dd) | ~8-9 Hz (³JHH), ~2-3 Hz (⁴JHF) |

| Pyridine H-6 | 8.2 - 8.6 | Doublet of doublets (dd) | ~4-5 Hz (³JHH), ~1-2 Hz (⁵JHF) |

| -CH₃ | 2.3 - 2.6 | Singlet (s) | - |

| -B(OH)₂ | 5.0 - 8.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on general principles and data for analogous structures. Actual values can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Key Interpretive Insights:

-

Fluorine Coupling: The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons two or three bonds away will show smaller couplings.

-

Boron Coupling: The carbon atom attached to the boronic acid group (C-2) may show broadening due to the quadrupolar nature of the boron nucleus, and its chemical shift will be significantly influenced by the boron substituent.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are diagnostic and influenced by the various substituents.[1][2]

| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-2 (C-B) | 125 - 135 | Broad or weak coupling |

| C-3 (C-CH₃) | 135 - 145 | Present |

| C-4 | 120 - 130 | Present |

| C-5 (C-F) | 155 - 165 | Large ¹JCF |

| C-6 | 145 - 155 | Present |

| -CH₃ | 15 - 25 | Possible small coupling |

Note: Predicted values are based on general principles and data for analogous structures. Actual values can vary.

¹⁹F and ¹¹B NMR Spectroscopy

-

¹⁹F NMR: As ¹⁹F has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. For this compound, a single resonance is expected. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. Coupling to nearby protons will result in a complex multiplet, which can be simplified by proton decoupling.

-

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (spin 3/2, 80.1% abundance) and ¹⁰B (spin 3, 19.9% abundance). ¹¹B NMR is more commonly used due to its higher sensitivity. The chemical shift of the boron atom is indicative of its coordination state.[3] For a tricoordinate boronic acid, a broad peak is typically observed in the range of δ 28-34 ppm. Upon complexation with a diol or in the presence of a Lewis base that coordinates to the boron, the boron becomes tetracoordinate, resulting in a significant upfield shift to approximately δ 5-15 ppm.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. The analysis of boronic acids by MS can be complex due to their propensity to undergo dehydration to form cyclic boroxines (trimers) or to form adducts with solvents.

Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like boronic acids. It typically yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Solvent adducts may also be observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable. Boronic acids often require derivatization (e.g., silylation or conversion to a pinacol ester) to increase their volatility and prevent decomposition in the hot injection port.

Expected Mass Spectrum Features:

For this compound (Molecular Weight: 154.94 g/mol ), the following ions may be observed:

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 155.95 |

| [M-H]⁻ | Deprotonated molecule | 153.93 |

| [M-H₂O+H]⁺ | Protonated molecule after water loss | 137.94 |

The presence of boron's two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), will result in a characteristic isotopic pattern for boron-containing fragments, which can aid in their identification.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for compounds like this compound.

NMR Data Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the boronic acid sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for observing the exchangeable B(OH)₂ protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

-

-

Instrumentation and Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F, ¹¹B).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition Parameters:

-

¹H NMR: Acquire a standard one-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 200 ppm is standard. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a standard one-pulse experiment, with or without proton decoupling. The chemical shift range for organofluorine compounds is large, so a wide spectral width may be necessary initially.

-

¹¹B NMR: Use a standard one-pulse experiment. A spectral width of -100 to 100 ppm is generally adequate.

-

MS Data Acquisition Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

-

-

Instrumentation and Infusion:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition Parameters:

-

Acquire data in both positive and negative ion modes to observe all possible ionic species.

-

Set the mass range to be wide enough to include the expected molecular ion and any potential dimers or trimers (e.g., m/z 50-1000).

-

Optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal of the ion of interest.

-

Workflow Visualizations

Conclusion

The thorough spectroscopic characterization of this compound and its analogues is fundamental to ensuring their quality and utility in research and development. This guide has outlined the key principles and practical methodologies for the analysis of this important class of compounds using NMR and MS. By leveraging a multi-technique approach, researchers can confidently elucidate the structure, confirm the identity, and assess the purity of these valuable synthetic building blocks, thereby accelerating the drug discovery process.

References

-

Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111.

-

PureSynth. (n.d.). 2-Fluoro-3-Methylpyridine-5-Boronic Acid (Contains Varying Amounts Of Anhydride). Retrieved February 15, 2026, from [Link]

- D'hooge, B., & Eeltink, S. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 24(9), 1421-1428.

-

San Diego State University Department of Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

University of Regensburg. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-fluoro-3-methylpyridine-5-boronic acid. Retrieved February 15, 2026, from [Link]

-

Boron Molecular. (n.d.). Buy 2-Fluoro-3-methylpyridine-5-boronic acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a.... Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved February 15, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 15, 2026, from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved February 15, 2026, from [Link]

-

NIST WebBook. (n.d.). 5-Fluoro-2-methylaniline. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 15, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methylpyridine (FDB004416). Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved February 15, 2026, from [Link]

-

Eskişehir Osmangazi Üniversitesi. (n.d.). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Retrieved February 15, 2026, from [Link]

-

Open DSpace. (n.d.). Publication: Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved February 15, 2026, from [Link]

Sources

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

An In-Depth Technical Guide to the Reactivity Profile of 5-Fluoro-3-methylpyridine-2-boronic acid

This guide provides a comprehensive analysis of the synthesis, reactivity, and application of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes mechanistic principles with practical, field-proven insights to facilitate its effective use in complex synthetic endeavors.

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings makes it a privileged structure. The introduction of a boronic acid functional group, particularly for use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a powerful tool for constructing complex biaryl and heteroaryl structures.[2][3]

However, pyridylboronic acids are not without their challenges. Specifically, 2-pyridylboronic acids are notoriously unstable, prone to rapid protodeboronation due to the influence of the adjacent ring nitrogen.[4] This "2-pyridyl problem" has historically limited their synthetic utility.[5][6]

This compound emerges as a reagent of significant interest. The strategic placement of a fluorine atom and a methyl group on the pyridine ring profoundly influences its electronic properties, stability, and reactivity profile. This guide elucidates these properties to provide a predictive framework for its application.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BFNO₂ | [7] |

| Molecular Weight | 154.94 g/mol | [7][8] |

| Appearance | Typically a solid | [7] |

| InChI Key | FCLFKDWKISWBQP-UHFFFAOYSA-N | [8] |

Synthesis and Stability

The synthesis of 2-pyridylboronic acids requires careful consideration of the inherent instability of the target molecule. The most common and effective route involves a halogen-metal exchange followed by borylation at low temperatures.

Recommended Synthetic Protocol

The synthesis typically starts from the corresponding 2-bromo-5-fluoro-3-methylpyridine. Halogen-metal exchange using an organolithium reagent, followed by trapping with a trialkyl borate, yields the boronic ester, which is then hydrolyzed to the boronic acid.

Caption: General workflow for synthesizing 2-pyridylboronic acids.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a three-necked flask equipped with a stirrer, thermometer, and argon inlet.

-

Initial Charge: Add the starting material, 2-bromo-5-fluoro-3-methylpyridine, and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (or a similar organometallic reagent) dropwise, maintaining the temperature below -70 °C. Monitor the reaction for completion (typically 1 hour).

-

Borylation: Add triisopropyl borate dropwise to the newly formed organometallic species, again maintaining a low temperature.[9]

-

Warming & Hydrolysis: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride, followed by acidification to pH ~6-7 to precipitate the product.

-

Isolation: Isolate the solid product by filtration, wash with cold water and ether, and dry under vacuum.

The Stability Challenge: Protodeboronation

The primary pathway for the degradation of 2-pyridylboronic acids is protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This reaction is often catalyzed by acid or base and is particularly facile for electron-deficient heteroaryl systems.

Mitigation Strategies:

-

pH Control: Studies have shown that there are pH-stability zones where even notoriously unstable boronic acids can be handled for short periods.[4]

-

Conversion to Esters: For storage and handling, converting the boronic acid to a more stable derivative is highly recommended.

-

Pinacol Esters: Formed by reacting the boronic acid with pinacol, these are significantly more stable.

-

N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally air-stable, crystalline solids that slowly hydrolyze in situ under Suzuki-Miyaura conditions to release the active boronic acid.[1] This "slow-release" strategy prevents the buildup of unstable boronic acid in the reaction mixture, minimizing decomposition.[1]

-

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The unique substitution pattern of this compound has distinct effects on this cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Electronic and Steric Factors

The reactivity of this compound is a balance of several competing factors.

Caption: Factors governing the reactivity of the title compound.

-

5-Fluoro Group (Electron-Withdrawing): This is the dominant electronic influence. The fluorine atom increases the Lewis acidity of the boron center. A more electrophilic boron atom facilitates the transmetalation step, which is often the rate-limiting step in Suzuki couplings, especially with electron-rich aryl halides.[2]

-

3-Methyl Group (Electron-Donating/Steric): The methyl group provides a modest electron-donating effect, which slightly counteracts the fluorine group. More importantly, its position ortho to the boronic acid introduces steric bulk, which can influence the approach of the palladium complex.

-

2-Pyridyl Nitrogen: The lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition. This, combined with the propensity for protodeboronation, necessitates carefully chosen reaction conditions.[6]

Optimized Suzuki-Miyaura Protocol

Overcoming the challenges associated with 2-pyridylboronic acids requires a robust catalytic system. Modern, bulky phosphine ligands are essential for achieving high yields.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried vial or Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).[5]

-

Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (e.g., 5:1 ratio), via syringe.

-

Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

| Coupling Partner (Aryl Bromide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |

| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 80-90 |

| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | 75-85 |

| 2-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-80 |

Note: Yields are representative estimates based on literature for similar substituted 2-pyridylboronic acids and are highly dependent on specific reaction conditions and substrate purity.[6]

Applications in Medicinal Chemistry and Drug Discovery

The 5-fluoro-3-methyl-2-pyridyl motif is highly valuable in drug design. The fluorine atom can enhance binding affinity, block metabolic oxidation sites, and modulate the pKa of the pyridine nitrogen, thereby altering pharmacokinetic properties.

Furthermore, the boronic acid moiety itself is a key pharmacophore. It can act as a transition-state analogue, forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.[10] This mechanism is central to the action of drugs like the proteasome inhibitor Bortezomib (Velcade®).[11][12][13] Consequently, this compound is an excellent candidate for fragment-based drug discovery (FBDD) campaigns targeting proteases and other enzyme classes.[10]

Conclusion

This compound is a nuanced and powerful synthetic building block. While its reactivity is complicated by the inherent instability characteristic of 2-pyridylboronic acids, these challenges are readily overcome with modern synthetic methods. The electron-withdrawing fluorine at the 5-position enhances its reactivity in the crucial transmetalation step of the Suzuki-Miyaura coupling. By employing robust catalytic systems with bulky phosphine ligands and managing stability through the use of boronic esters or careful pH control, researchers can effectively leverage this reagent to construct novel molecules for drug discovery and materials science. A thorough understanding of the interplay between its electronic, steric, and stability factors is paramount to its successful application.

References

- Process for the preparation of pyridine-2-boronic acid esters.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- This compound. CymitQuimica.

- 2-Fluoro-3-methylpyridine-5-boronic acid AldrichCPR 904326-92-7. Sigma-Aldrich.

- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- A General Solution for the 2-Pyridyl Problem. PMC - NIH.

- Preparation method of fluoropyridine compounds.

- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.

- Buy 2-Fluoro-3-methylpyridine-5-boronic acid. Boron Molecular.

- Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing.

- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.

- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. Benchchem.

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- 1072952-45-4 | 2-Fluoro-5-methylpyridine-3-boronic acid. Tetrahedron.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent.

- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed.

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-3-methylpyridine-5-boronic acid AldrichCPR 904326-92-7 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluoro-3-methylpyridine-2-boronic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-methylpyridine-2-boronic acid, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug development. While less common than its isomers, this compound offers a unique substitution pattern that can be strategically employed to modulate the physicochemical and pharmacological properties of lead compounds. This guide details its commercial availability, discusses its chemical properties, proposes a viable synthetic pathway based on established organometallic methodologies, and explores its potential applications, particularly as a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures.

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Pyridine rings are also a prevalent motif in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The combination of these two features in the form of fluorinated pyridine derivatives has proven to be a powerful strategy in drug design.

Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available building blocks. Heterocyclic boronic acids, in particular, are extensively used as intermediates in the synthesis of a wide array of bioactive molecules.[2]

This compound represents a specific and strategically valuable building block within this class of compounds. The ortho-relationship of the boronic acid to the pyridine nitrogen, combined with the electronic effects of the fluorine and methyl substituents, offers a unique chemical reactivity and steric environment for molecular design.

Commercial Availability and Suppliers

This compound is a specialized chemical reagent that is not as widely stocked as some of its isomers, such as 2-Fluoro-3-methylpyridine-5-boronic acid. However, it is available from a select number of chemical suppliers who specialize in fluorinated compounds and building blocks for research and development.

| Supplier | Brand/Product Line | Purity | CAS Number |

| CymitQuimica | Fluorochem | 97% | 1346533-35-9 |

Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information. For larger quantities or specific purity requirements, custom synthesis may be a viable option from various chemical manufacturing organizations.

Chemical Properties and Characteristics

| Property | Value |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.94 g/mol |

| Appearance | Typically a solid |

| InChI Key | FCLFKDWKISWBQP-UHFFFAOYSA-N |

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups. The boronic acid moiety is the primary site of reactivity in cross-coupling reactions. The fluorine atom at the 5-position acts as a moderate electron-withdrawing group, influencing the acidity of the boronic acid and the overall electron density of the pyridine ring. The methyl group at the 3-position provides steric bulk and can influence the preferred conformation of the molecule and its derivatives.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be devised based on well-established methodologies for the preparation of pyridylboronic acids.[4] A common and effective strategy involves a halogen-metal exchange followed by borylation.

A likely precursor for this synthesis is a 2-halo-5-fluoro-3-methylpyridine, such as 2-bromo-5-fluoro-3-methylpyridine. The synthesis can be conceptualized in the following steps:

-

Halogen-Metal Exchange: The starting 2-bromo-5-fluoro-3-methylpyridine is treated with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[5][6] This reaction facilitates a rapid exchange of the bromine atom for a lithium atom, generating a highly reactive 5-fluoro-3-methylpyridin-2-yllithium intermediate. The regioselectivity of this exchange is generally high for 2-bromopyridines.[7]

-

Borylation: The in situ generated organolithium species is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate.[4] The borate ester acts as an electrophile, and the nucleophilic carbon of the pyridyllithium attacks the boron atom.

-

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary application of this compound in a research and development setting is as a building block in the synthesis of more complex molecules, predominantly through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between sp²-hybridized carbon atoms.[8] In this context, this compound can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate substituted 2-arylpyridines.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

This reaction is fundamental in the construction of biaryl and heteroaryl scaffolds that are common in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The specific substitution pattern of this compound allows for the introduction of a fluorinated and methylated pyridine moiety at a defined position, which can be critical for achieving desired target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Rationale for Use in Medicinal Chemistry

The incorporation of the 5-fluoro-3-methylpyridin-2-yl motif into a drug candidate can offer several advantages:

-

Modulation of pKa: The fluorine atom can lower the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target effects or improving cell permeability.

-

Metabolic Blocking: The fluorine atom can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.

-

Improved Physicochemical Properties: The introduction of fluorine can influence lipophilicity, solubility, and other properties that are critical for drug-likeness.

-

Structural Rigidity and Conformational Control: The methyl group can introduce steric constraints that lock the molecule into a specific, biologically active conformation.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of 1,4-dioxane.

-

Add the catalyst solution to the reaction vessel.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoro-3-methylpyridine.

Conclusion

This compound, while a niche reagent, is a valuable tool for medicinal chemists and researchers in drug development. Its unique substitution pattern provides an avenue for the strategic introduction of a fluorinated and methylated pyridine moiety into complex molecules. Through established synthetic methodologies like the Suzuki-Miyaura cross-coupling, this building block can be effectively utilized to explore new chemical space and optimize the properties of potential drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such specialized building blocks in the drug discovery process is set to increase.

References

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. The 2-Pyridyl Problem. [Link]

-

American Chemical Society. Iridium-catalyzed C-H borylation of substituted pyridines. [Link]

-

Andrew G. Myers Research Group. Directed Ortho Metalation. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

Wikipedia. Pyridines. [Link]

-

LOCKSS. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

ResearchGate. Pyridine mediated borylation of aryl halides enabled by the formation... [Link]

-

ResearchGate. Borylation occurred at the 4-position of the pyridine moiety of the... [Link]

-

National Center for Biotechnology Information. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

American Chemical Society. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

-

University of Rochester. lithium halogen exchange #1 revised. [Link]

Sources

- 1. Pyridine-Catalyzed Radical Borylation of Aryl Halides [organic-chemistry.org]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-pyridylboronic acid - 197958-29-5 - Structure, Synthesis, Properties [organoborons.com]

- 4. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Fluorine Substitution in Pyridine Boronic Acid Reactivity

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Pyridine boronic acids are indispensable building blocks in synthetic chemistry, particularly for constructing biaryl and heteroaryl scaffolds via Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive analysis of the multifaceted role that fluorine substitution plays in modulating the reactivity of pyridine boronic acids. We will explore the nuanced electronic and steric effects imparted by fluorine, their direct consequences on reaction kinetics and stability, and the strategic implications for researchers in organic synthesis and drug development. This guide synthesizes field-proven insights with established mechanistic principles, offering detailed experimental protocols and troubleshooting guidance for leveraging these powerful reagents.

The Fundamental Influence of Fluorine in Heteroaromatic Systems

Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to oxygen), and the exceptional strength of the C-F bond—make it a powerful tool for molecular design.[3] When incorporated into a pyridine ring, fluorine exerts strong inductive effects, withdrawing electron density and significantly altering the electronic landscape of the molecule.[4] This has several critical downstream effects:

-

Modulation of pKa: Fluorination generally increases the acidity of the boronic acid and decreases the basicity of the pyridine nitrogen. This is a crucial factor in Suzuki-Miyaura coupling, as the Lewis basicity of the pyridine nitrogen is a primary cause of catalyst inhibition.[5][6]

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of drug candidates.[1][7]

-

Altered Binding Affinities: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and halogen bonds, potentially enhancing a molecule's binding affinity to its biological target.[8]

The position of the fluorine atom relative to both the nitrogen and the boronic acid group dictates the balance of its inductive (−I) and mesomeric (+M) effects, allowing for fine-tuning of the molecule's properties.[9]

1.1. Positional Isomerism and Electronic Effects

The impact of a fluorine substituent is highly dependent on its location on the pyridine ring.

-

ortho-Substitution: A fluorine atom positioned ortho to the boronic acid group exerts a powerful inductive electron-withdrawing effect, significantly increasing the Lewis acidity of the boron center.[9] This can be beneficial for the transmetalation step in Suzuki coupling. Furthermore, it may lead to the formation of an intramolecular B-O-H···F hydrogen bond, which can influence conformation and acidity.[10]

-

meta-Substitution: In the meta position, the strong inductive effect dominates, leading to increased acidity of the boronic acid without the direct steric or potential intramolecular bonding effects seen in the ortho isomer.[9]

-

para-Substitution: At the para position, the inductive effect is partially offset by the resonance (mesomeric) effect, where fluorine's lone pairs can donate electron density into the π-system.[9][11] This results in a more moderate impact on the boronic acid's acidity compared to the ortho and meta isomers.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Positional effects of fluorine on pyridine boronic acid."; fontsize=10; fontcolor="#5F6368"; } enddot Figure 1: Logical diagram of fluorine's positional electronic effects.

Impact on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its application to nitrogen-containing heterocycles, particularly 2-substituted pyridines, is notoriously challenging—a phenomenon often termed the "2-Pyridyl Problem".[5][12] Fluorine substitution can directly address or, in some cases, complicate these challenges.

2.1. Mitigating Catalyst Poisoning

The lone pair of the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or "poisoning".[13] By introducing an electron-withdrawing fluorine atom, the Lewis basicity of the nitrogen is reduced. This disfavors coordination to the palladium center, thereby maintaining catalyst turnover and improving reaction yields. The effect is most pronounced with fluorine atoms positioned ortho or para to the nitrogen.

2.2. The Double-Edged Sword of Protodeboronation

Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a major side reaction for heteroaryl boronic acids.[13][14] This process is often base-catalyzed and is a significant pathway for reagent decomposition.

-

Increased Susceptibility: The strong electron-withdrawing nature of fluorine can make the C–B bond more susceptible to nucleophilic attack and subsequent cleavage, potentially increasing the rate of protodeboronation.

-

Stabilizing Derivatives: To counteract this instability, it is often advantageous to use more stable boronic acid derivatives. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts (BF3K) are air-stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[15][16]

dot graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "Suzuki-Miyaura Catalytic Cycle" node [fillcolor="#FFFFFF"]; A [label="Pd(0)L₂\nActive Catalyst"]; B [label="Oxidative\nAddition\n(R¹-X)"]; C [label="[R¹-Pd(II)-X]L₂"]; D [label="Transmetalation\n(R²-B(OH)₂)"]; E [label="[R¹-Pd(II)-R²]L₂"]; F [label="Reductive\nElimination"]; G [label="R¹-R²\nCoupled Product"]; end

subgraph "Key Influences of Fluorinated Pyridine Boronic Acid" node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Influence1 [label="Reduced N-Pd Binding\n(Less Catalyst Poisoning)"]; Influence2 [label="Altered Lewis Acidity\n(Impacts Transmetalation Rate)"]; Influence3 [label="Protodeboronation\n(Side Reaction)"]; end

A -> B [label=""]; B -> C; C -> D; D -> E; E -> F; F -> G; F -> A [label="Regeneration"];

D -> Influence2 [style=dashed, color="#EA4335", arrowhead=tee]; A -> Influence1 [style=dashed, color="#34A853", arrowhead=tee]; D -> Influence3 [style=dashed, color="#FBBC05", arrowhead=tee]; caption { label="Suzuki-Miyaura cycle with key influences from the reagent."; fontsize=10; fontcolor="#5F6368"; } enddot Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting steps influenced by the properties of fluorinated pyridine boronic acids.

Quantitative Data: Physicochemical Properties

The introduction of fluorine substituents results in predictable and quantifiable changes in the acidity of boronic acids. Increased acidity (a lower pKa) is generally correlated with higher reactivity in certain catalytic systems.

| Compound | Substituent Position | pKa | Rationale for pKa Change |

| Phenylboronic Acid | - | 8.83 | Baseline reference |

| 4-Fluorophenylboronic acid | para | 8.77 | Weakest acidifying effect due to competing -I and +M effects.[10] |

| 3-Fluorophenylboronic acid | meta | 8.35 | Strong acidifying effect from dominant -I influence.[10] |

| 2-Fluorophenylboronic acid | ortho | 8.01 | Strongest acidifying effect due to proximity-based -I effect and potential intramolecular H-bonding.[9][10] |

Table 1: Comparison of pKa values for fluorinated phenylboronic acids. The trend demonstrates the powerful, position-dependent electronic influence of fluorine.

Experimental Protocols

Adherence to validated protocols is critical for achieving reproducible and high-yielding results. The following sections provide detailed methodologies for the synthesis and application of fluorinated pyridine boronic acids.

4.1. Protocol: Synthesis of 2-Fluoropyridine-3-boronic acid

This protocol describes a common method for synthesizing a fluorinated pyridine boronic acid via a halogen-metal exchange followed by borylation.[17][18]

Materials:

-

3-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.

-

Stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

dot graph [rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

caption { label="Synthetic workflow for 2-Fluoropyridine-3-boronic acid."; fontsize=10; fontcolor="#5F6368"; } enddot Figure 3: A typical experimental workflow for the synthesis of a fluoropyridine boronic acid.

4.2. Protocol: Suzuki-Miyaura Coupling with 2-Fluoropyridine-3-boronic acid

This general protocol is a starting point for the cross-coupling of fluorinated pyridine boronic acids with aryl halides.[19][20] Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

2-Fluoropyridine-3-boronic acid (1.5 eq)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or Na₃PO₄, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), 2-fluoropyridine-3-boronic acid (1.5 eq), base (3.0 eq), and palladium catalyst (0.03 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting Note: If low yields are observed, consider using a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt to minimize protodeboronation.[13] Additionally, screening different phosphine ligands can be crucial for overcoming catalyst inhibition.[15]

Conclusion and Future Outlook

Fluorine substitution is a powerful and nuanced strategy for modulating the reactivity and properties of pyridine boronic acids. By carefully considering the electronic and steric consequences of fluorination, researchers can overcome common challenges in cross-coupling chemistry, such as catalyst poisoning and reagent instability. The ability to fine-tune the Lewis acidity of the boronic acid and the basicity of the pyridine nitrogen provides a distinct advantage in the synthesis of complex, high-value heteroaromatic compounds. As synthetic methodologies continue to advance, the strategic use of fluorinated building blocks will remain a critical enabler for innovation in drug discovery, materials science, and agrochemicals.[21][22]

References

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Mei, H., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Zhu, L., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]

-

Zhu, L., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. PubMed. [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3438. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

-

Chen, J., et al. (2018). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 9(1), 4363. [Link]

-

Goudarzi, N., & Mabry, J. M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34683–34694. [Link]

-

Goudarzi, N., & Mabry, J. M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

- Google Patents. (2015). Preparation method for 2-fluoropyridine-4-boric acid. CN104478913A.

-

Faria, J. V., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5844. [Link]

-

Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 134(25), 10341–10343. [Link]

-

Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. Physical Chemistry Chemical Physics, 18(34), 23737-23744. [Link]

-

Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11091. [Link]

-

Dąbrowski, M., et al. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Inno Pharmchem. [Link]

-

Sun, A. D., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]

-

Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 269, 110149. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Sun, A. D. (2022). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

-

Ghiringhelli, F., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 3128–3140. [Link]

-

Petersen, J., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 117-121. [Link]

-

Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]

-

Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]

-

Al-Zoubi, R. M., et al. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 54(43), 5437-5440. [Link]

-

Li, Y., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 2(2), 294-311. [Link]

-

Cook, X. A. F., et al. (2020). The coupling of 2‐pyridyl−BF3K reagents. ResearchGate. [Link]

-

Cavedon, C. T., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society, 141(29), 11651-11661. [Link]

-

Kim, J., et al. (2021). Fluorophilic Boronic Acid Copolymer Surfactant for Stabilization of Complex Emulsion Droplets with Fluorinated Oil. ResearchGate. [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Sun, A. D., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(10), 1906-1940. [Link]

-

Al-Zoubi, R. M., et al. (2018). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. [Link]

-

Hall, D. G. (2011). pK a values for boronic acids 1-7. ResearchGate. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Organic Letters, 11(12), 2643–2646. [Link]

-

Faria, J. V., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. scholarship.claremont.edu [scholarship.claremont.edu]

- 21. benchchem.com [benchchem.com]

- 22. pharmacyjournal.org [pharmacyjournal.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Fluoro-3-methylpyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine moieties are privileged structures in modern drug discovery. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Fluoro-3-methylpyridine-2-boronic acid is a key building block for introducing this valuable pharmacophore. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an indispensable tool for synthesizing complex biaryl structures containing the 5-fluoro-3-methylpyridine core.[1][2]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It also delves into the underlying mechanism, optimization strategies, and troubleshooting to empower researchers to successfully employ this methodology in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[3][4][5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5][6]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

| Reagent/Material | Purpose |

| This compound | Pyridine coupling partner |

| Aryl bromide | Aryl coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates boronic acid |

| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water) | Reaction medium |

| Round-bottom flask | Reaction vessel |

| Condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Inert gas supply (Nitrogen or Argon) | To exclude oxygen |

| Standard glassware for workup and purification |

Procedure:

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Method:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

-

Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Optimization

The success of a Suzuki-Miyaura coupling with heteroaryl boronic acids, such as this compound, can be sensitive to the reaction conditions. Here are some key parameters to consider for optimization:

-

Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective for challenging couplings, especially with less reactive aryl chlorides.[7][8] Pre-formed palladium complexes can also offer improved activity and stability.[8]

-

Base: The choice of base is crucial.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[7] For base-sensitive substrates, milder bases like KF may be employed.[6] The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: A variety of solvents can be used, with mixtures of an organic solvent and water being common. Popular choices include 1,4-dioxane/water, toluene/water, and acetonitrile/water. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial for refractory heteroaryl couplings.[9]

-

Temperature: Reaction temperatures typically range from room temperature to reflux. Higher temperatures can sometimes overcome activation barriers but may also lead to decomposition of the boronic acid or catalyst.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, poor choice of base or solvent, low reaction temperature. | Use a more active catalyst/ligand system. Screen different bases and solvents. Increase the reaction temperature. Ensure all reagents are of high quality. |